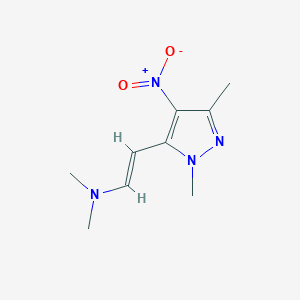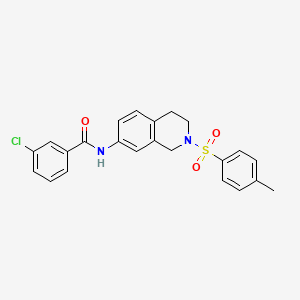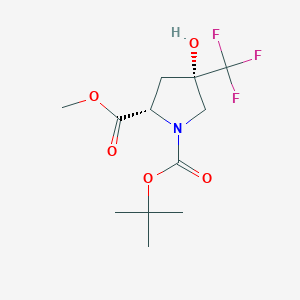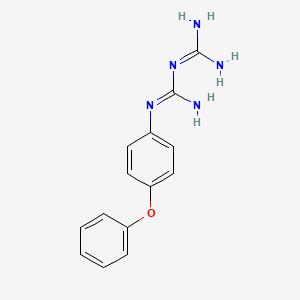![molecular formula C16H15Cl2NO3 B2391879 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide CAS No. 338961-29-8](/img/structure/B2391879.png)
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide, also known as DCPEPB, is a chemical compound with the molecular formula C16H15Cl2NO3 . It has received significant attention in the scientific community due to its potential applications.
Molecular Structure Analysis
The molecular structure of DCPEPB consists of a benzamide core with a 2,4-dichloro-5-(2-methoxyethoxy)phenyl group attached . The molecular weight of DCPEPB is 340.2 .
Aplicaciones Científicas De Investigación
Chemical Research
DCPEPB is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. It’s often used in chemical research as a unique compound .
Drug Design
The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . DCPEPB, with its unique structure, can be a potential candidate for this approach.
Anticancer Activity
The structure of a synthesized compound similar to DCPEPB was confirmed by 1H, 13C, 2D NMR and LC-MS spectra. Its anticancer activity in “60 lines screening” (NCI DTP protocol) was studied in vitro .
Overcoming Multidrug Resistance
The application of the hybridization concept allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets, as well as fighting and overcoming the multidrug resistance problems .
Synthesis of Hybrid Molecules
DCPEPB can be used in the synthesis of hybrid molecules containing substituted pyrazoline and 1,3,4-thiadiazole scaffolds, which are important groups of anticancer drugs .
Cost-Effective Synthetic Schemes
The synthetic pathways applied for obtaining new anticancer agents require fast, easy, and cheap (“cost-effective”) synthetic schemes to the target hybrid molecules with their high yield and purity . DCPEPB can be a part of such schemes.
Propiedades
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-7-8-22-15-10-14(12(17)9-13(15)18)19-16(20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOKJTDAKJYHBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)

![(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide](/img/structure/B2391807.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2391819.png)